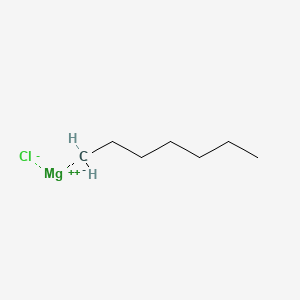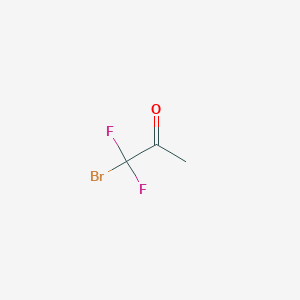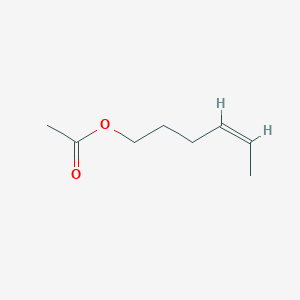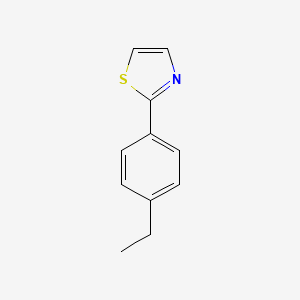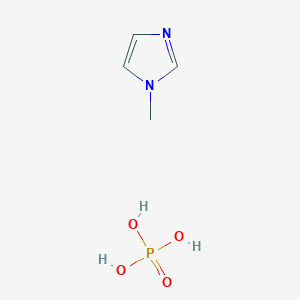![molecular formula C5H10N2 B3266259 3,6-Diazabicyclo[3.1.1]heptane CAS No. 421554-68-9](/img/structure/B3266259.png)
3,6-Diazabicyclo[3.1.1]heptane
描述
3,6-Diazabicyclo[3.1.1]heptane is a bicyclic compound with the molecular formula C5H10N2. It is a derivative of piperazine and is known for its unique structure, which consists of a bicyclic framework with nitrogen atoms at the 3 and 6 positions. This compound is of significant interest in medicinal chemistry due to its potential as a piperazine isostere, which means it can mimic the properties of piperazine while offering distinct advantages .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Diazabicyclo[3.1.1]heptane typically involves a multi-step process starting from inexpensive starting materials. One concise synthesis method involves the preparation of N3- and N6-monoprotected 3,6-diazabicyclo[3.1.1]heptanes. This seven-step sequence includes straightforward chemistry and uses common reagents . Another method involves the synthesis of 3-arylpropenyl-6-propionyl-3,6-diazabicyclo[3.1.1]heptane, which is achieved through a series of reactions involving arylpropenyl and propionyl groups .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.
化学反应分析
Types of Reactions: 3,6-Diazabicyclo[3.1.1]heptane undergoes various chemical reactions, including substitution, oxidation, and reduction. These reactions are facilitated by the presence of nitrogen atoms in the bicyclic framework, which can act as nucleophiles or bases.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include halogenating agents for substitution reactions, oxidizing agents such as hydrogen peroxide for oxidation reactions, and reducing agents like lithium aluminum hydride for reduction reactions .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, halogenation reactions can produce halogenated derivatives of this compound, while oxidation reactions can yield oxidized derivatives with functional groups such as hydroxyl or carbonyl groups .
科学研究应用
3,6-Diazabicyclo[3.1.1]heptane has a wide range of scientific research applications. In medicinal chemistry, it is used as a scaffold for the development of novel ligands for opioid receptors. These ligands have shown high affinity and selectivity towards mu, delta, and kappa opioid receptors, making them potential candidates for pain management and other therapeutic applications . Additionally, this compound has been explored for its antibacterial, antitumor, anti-inflammatory, analgesic, and antipsychotic activities .
作用机制
The mechanism of action of 3,6-Diazabicyclo[3.1.1]heptane involves its interaction with specific molecular targets, such as opioid receptors. The compound binds to these receptors and modulates their activity, leading to various physiological effects. Molecular modeling studies have shown that the bicyclic structure of this compound allows it to fit into the binding pockets of these receptors, enhancing its affinity and selectivity .
相似化合物的比较
3,6-Diazabicyclo[3.1.1]heptane is often compared with other bicyclic compounds, such as 3,8-diazabicyclo[3.2.1]octane and 2,5-diazabicyclo[2.2.1]heptane. These compounds share similar bicyclic frameworks but differ in the position and number of nitrogen atoms. The unique structure of this compound gives it distinct properties, such as higher lipophilicity and non-chirality, which can be advantageous in certain applications .
List of Similar Compounds:- 3,8-Diazabicyclo[3.2.1]octane
- 2,5-Diazabicyclo[2.2.1]heptane
- Piperazine derivatives
属性
IUPAC Name |
3,6-diazabicyclo[3.1.1]heptane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2/c1-4-2-6-3-5(1)7-4/h4-7H,1-3H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVHBSYTYLQYTOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CNCC1N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
98.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


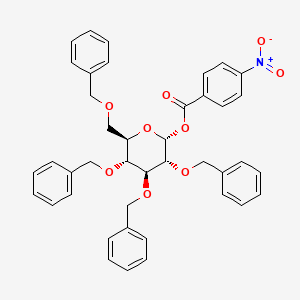
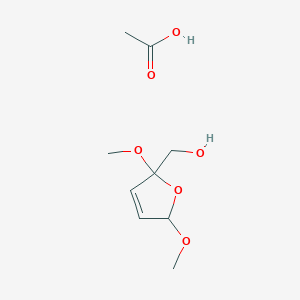
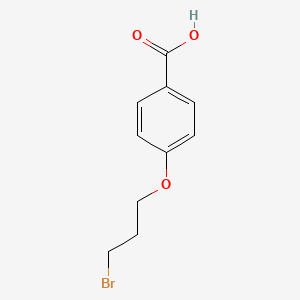
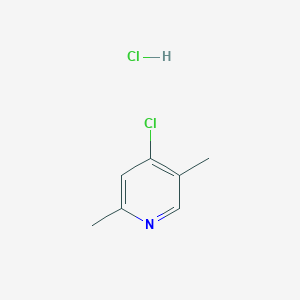
![Methyl[1-(4-methylphenyl)ethyl]amine](/img/structure/B3266206.png)
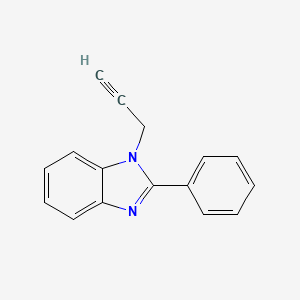
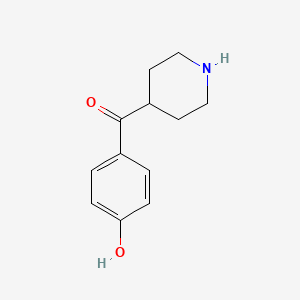

![5-Bromo-1,2,3,4-tetrahydrocyclopenta[b]indole](/img/structure/B3266224.png)
